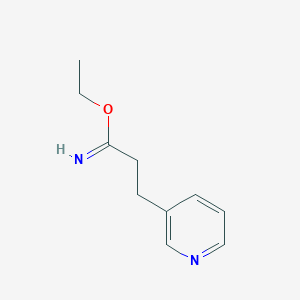

Ethyl 3-(pyridin-3-yl)propanimidate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

787518-96-1 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

ethyl 3-pyridin-3-ylpropanimidate |

InChI |

InChI=1S/C10H14N2O/c1-2-13-10(11)6-5-9-4-3-7-12-8-9/h3-4,7-8,11H,2,5-6H2,1H3 |

InChI Key |

CJZHWOUOEHEWTO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)CCC1=CN=CC=C1 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Ethyl 3 Pyridin 3 Yl Propanimidate

Classical and Modified Pinner Reaction Protocols

The Pinner reaction, first reported by Adolf Pinner in the late 19th century, is a cornerstone for the synthesis of imidates from nitriles and alcohols in the presence of an acid catalyst. wikipedia.orgnumberanalytics.com This reaction proceeds via the formation of a Pinner salt, an imino ester salt, which can then be neutralized to yield the desired imidate. wikipedia.org For the synthesis of ethyl 3-(pyridin-3-yl)propanimidate, the starting materials would be 3-(pyridin-3-yl)propanenitrile (B1336426) and ethanol (B145695), with a strong acid like hydrogen chloride (HCl) as the catalyst. numberanalytics.comnumberanalytics.com The mechanism involves the protonation of the nitrile by the acid, which enhances its electrophilicity, followed by the nucleophilic attack of ethanol to form a tetrahedral intermediate that then collapses to the imidate. numberanalytics.com

The efficiency and yield of the Pinner reaction are highly dependent on the optimization of reaction conditions. numberanalytics.com Key parameters that require careful consideration include temperature, reaction time, and the stoichiometry of the reactants and catalyst.

Temperature: Temperature control is critical; while higher temperatures can accelerate the reaction, they may also promote the formation of unwanted byproducts. numberanalytics.comnumberanalytics.com Low temperatures are often employed to prevent the thermodynamically unstable Pinner salt from decomposing. wikipedia.org

Reagent Stoichiometry: An excess of the alcohol is typically used to drive the reaction towards the formation of the imidate. The concentration of the acid catalyst also significantly impacts the reaction rate, with higher concentrations generally leading to faster conversions. numberanalytics.com However, optimizing the catalyst loading is crucial to maximize yield and selectivity. numberanalytics.com

Reaction Time: The duration of the reaction is another important factor that needs to be optimized to ensure complete conversion of the starting material while minimizing the formation of degradation products. numberanalytics.com

Table 1: Factors for Optimization of the Pinner Reaction

| Parameter | Effect on Reaction | Considerations |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. | Higher temperatures can lead to byproducts. numberanalytics.comnumberanalytics.com |

| Catalyst | Influences reaction rate, yield, and selectivity. | Common catalysts include HCl, HBr, and H₂SO₄. numberanalytics.com |

| Solvent | Affects solubility of reactants and stability of intermediates. | Alcohols and aprotic solvents are commonly used. numberanalytics.comnumberanalytics.com |

| Reaction Time | Impacts yield and purity. | Longer times may increase yield but also byproducts. numberanalytics.com |

The choice of solvent plays a crucial role in the Pinner reaction, influencing the solubility of reactants and the stability of intermediates. numberanalytics.com While the alcohol reactant (ethanol in this case) can also serve as the solvent, aprotic solvents like dichloromethane (B109758) or chloroform (B151607) are also utilized. numberanalytics.comorganic-chemistry.org

Recent advancements have focused on catalytic enhancements to improve the efficiency and applicability of the Pinner reaction. While Brønsted acids like HCl are traditional catalysts, Lewis acids such as hafnium(IV) triflate have been explored as promoters for the reaction. numberanalytics.comnih.gov Catalysts can increase the reaction rate significantly, in some cases by up to 1000 times, by lowering the activation energy. ontosight.ai The development of novel catalytic systems, including those based on nanoparticles and enzymes, shows promise for achieving higher yields and selectivity under milder conditions. ontosight.ai

Alternative Synthetic Routes to Propanimidate Esters

Beyond the Pinner reaction, alternative synthetic strategies are available for the preparation of propanimidate esters like this compound. These routes often provide complementary approaches, particularly for substrates that may be sensitive to the strongly acidic conditions of the classical Pinner reaction.

The direct alkylation of amides and nitriles presents a viable alternative for forming the C-O bond of the imidate ester.

From Amides: While the conversion of amides to esters is a challenging transformation, methods involving the activation of the amide C-N bond with nickel catalysts have been developed. nih.gov For the synthesis of this compound, this would involve the reaction of 3-(pyridin-3-yl)propanamide with an ethylating agent. The use of tertiary amides is often necessary to form the amide enolate, which then acts as a nucleophile. youtube.com

From Nitriles: The α-alkylation of nitriles can be achieved using a strong base like lithium diisopropylamide (LDA) to deprotonate the α-carbon, followed by reaction with an alkyl halide. youtube.com This method, however, is for alkylation at the carbon adjacent to the nitrile group and not directly for the formation of the imidate ester. A more relevant approach would be the base-catalyzed reaction of a nitrile with an alcohol, which can be complementary to the acid-catalyzed Pinner reaction, especially for electron-poor nitriles. wikipedia.org

Table 2: Comparison of Synthetic Routes

| Synthetic Route | Starting Materials | Key Reagents | General Conditions |

|---|---|---|---|

| Pinner Reaction | Nitrile, Alcohol | Acid catalyst (e.g., HCl) | Anhydrous, often low temperature wikipedia.org |

| Direct Alkylation of Amide | Amide, Alkylating agent | Base (e.g., LDA for enolate formation) or metal catalyst | Varies depending on method nih.govyoutube.com |

| Transformation from Orthoester | Orthoester, Amine | Acid catalyst | Typically mild conditions nih.gov |

Orthoesters are versatile precursors for the synthesis of a variety of compounds, including imidates. nih.gov The reaction of an orthoester with an amine under acidic conditions can yield an imidate. nih.gov For the target molecule, a potential route would involve the reaction of an appropriate orthoester, such as 1,1,1-triethoxy-3-(pyridin-3-yl)propane, with ammonia (B1221849). The synthesis of orthoesters can be achieved through various methods, including the reaction of ketene (B1206846) dimethyl acetal (B89532) with alcohols. organic-chemistry.org

Green Chemistry Approaches and Sustainable Synthesis Paradigms

The principles of green chemistry are increasingly being applied to the synthesis of imidates to reduce environmental impact. ontosight.ai This includes the use of more environmentally benign solvents, such as cyclopentyl methyl ether (CPME), which has been shown to be an effective solvent for the Pinner reaction, allowing for simpler product isolation. researchgate.net The development of catalytic methods, as mentioned earlier, also aligns with green chemistry principles by improving reaction efficiency and reducing waste. ontosight.ai Furthermore, atom-economical reactions, where most of the atoms of the reactants are incorporated into the final product, are a key aspect of sustainable synthesis. organic-chemistry.org The direct alkylation of amides and nitriles using catalytic systems that produce water as the only byproduct represents a significant step towards greener synthetic routes. organic-chemistry.orgnih.gov

Catalyst Development for Environmentally Benign Production

The pursuit of environmentally friendly chemical processes has driven significant research into catalyst development. For the synthesis of imidates, including potentially this compound, the classic Pinner reaction offers a foundational approach. This reaction typically involves the acid-catalyzed addition of an alcohol to a nitrile. wikipedia.org

Historically, strong mineral acids have been employed as catalysts. However, contemporary research efforts are increasingly focused on identifying and developing more benign catalytic systems. These include solid acid catalysts, heterogeneous catalysts, and organocatalysts, which can offer advantages such as easier separation from the reaction mixture, reusability, and reduced generation of acidic waste streams. While specific catalysts tailored for the environmentally benign production of this compound are not explicitly documented in current literature, the general advancements in green catalytic methods for imidate synthesis provide a strong basis for future research in this area.

A patent for the synthesis of a related compound, Ethyl 3-(pyridin-2-ylamino)propanoate, highlights the use of trifluoromethanesulfonic acid as a catalyst, which, while effective, underscores the ongoing need for greener alternatives. google.comchemicalbook.com The development of solid acid catalysts or other heterogeneous systems for the synthesis of this compound would represent a significant step towards a more sustainable manufacturing process.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, has emerged as a powerful technology in modern chemical synthesis, offering enhanced safety, improved heat and mass transfer, and greater scalability compared to traditional batch processes. youtube.comuc.ptdurham.ac.uk The application of flow chemistry to the synthesis of this compound could provide significant advantages.

The inherent benefits of flow reactors, such as precise control over reaction parameters (temperature, pressure, and residence time), could lead to higher yields and purities. youtube.com Furthermore, the generation and immediate use of potentially unstable intermediates, a common feature in many organic transformations, can be safely managed within a continuous flow system. nih.gov

While the direct application of flow chemistry to the synthesis of this compound has not been reported, the successful implementation of this technology for the synthesis of various heterocycles and other complex molecules suggests its high potential in this context. uc.ptnih.govnih.govunimi.it A hypothetical flow process for this compound could involve the continuous feeding of 3-(pyridin-3-yl)propanenitrile and ethanol through a heated reactor packed with a solid acid catalyst, followed by in-line purification to yield the desired product. The development of such a process would be a noteworthy advancement in the efficient and safe production of this compound.

Elucidation of Reactivity Profiles and Mechanistic Pathways of Ethyl 3 Pyridin 3 Yl Propanimidate

Nucleophilic and Electrophilic Activation of the Imidate Moiety

The imidate functionality, R-C(=NR')OR'', possesses a unique electronic structure that allows for activation as either a nucleophile or an electrophile. researchgate.net The nitrogen atom's lone pair can participate in nucleophilic reactions, while the iminyl carbon is susceptible to electrophilic attack after activation. rsc.orgresearchgate.net

The nitrogen atom of the imidate group is basic and can be readily protonated by acids or coordinated to Lewis acids. This activation significantly enhances the electrophilicity of the imidate carbon, making it highly susceptible to nucleophilic attack. This principle is fundamental to the Pinner reaction, where nitriles react with alcohols in the presence of a strong acid like HCl to form imidate hydrochlorides. wikipedia.orgwikipedia.org

In the case of Ethyl 3-(pyridin-3-yl)propanimidate, protonation would form a highly reactive nitrilium ion intermediate. This intermediate readily reacts with nucleophiles. For instance, hydrolysis with water under acidic conditions would yield ethyl 3-(pyridin-3-yl)propanoate and ammonia (B1221849), while reaction with an alcohol would lead to a transesterification product or an orthoester if the alcohol is in excess. wikipedia.org The stability and reactivity of the tetrahedral intermediate formed during these reactions are influenced by stereoelectronic effects and the pH of the medium, which dictates the intermediate's ionic form (T+, T±, or T-). cdnsciencepub.com

Table 1: Products from Nucleophilic Attack on Activated this compound

| Nucleophile | Activating Agent | Product(s) |

| Water (H₂O) | H⁺ | Ethyl 3-(pyridin-3-yl)propanoate, Ammonium salt |

| Alcohol (R'OH) | H⁺ | Orthoester, Ester, Amine |

| Amine (R'NH₂) | H⁺ | Amidine, Alcohol |

This table illustrates the expected products from the reaction of activated this compound with various nucleophiles, based on general imidate reactivity. wikipedia.orgwikipedia.org

Imidates are ambident nucleophiles, with potential reaction sites at both the nitrogen and oxygen atoms. rsc.org

Alkylation: The alkylation of imidates can be complex, often yielding a mixture of N-alkylated and O-alkylated products. However, regioselective O-alkylation of the corresponding amide, N-(3-(pyridin-3-yl)propanoyl)amide, is a primary route to synthesizing the parent imidate itself. organic-chemistry.orgacs.orgnih.gov For instance, using powerful electrophilic reagents like Meerwein's salt (triethyloxonium tetrafluoroborate) in the presence of trifluoroacetic acid (TFA) can achieve highly selective O-alkylation, preventing the formation of N-alkylation byproducts. organic-chemistry.orgacs.org Conversely, direct alkylation of the pre-formed this compound is more likely to occur on the nitrogen atom, as it is generally the more nucleophilic center in the neutral imidate. This reaction can be catalyzed by electrophilic species like alkyl halides. rsc.org

Acylation: Acylation typically occurs at the nitrogen atom to form N-acylimidates. These compounds are valuable intermediates in organic synthesis. rroij.com For example, reacting this compound with an acid chloride or anhydride (B1165640) would yield the corresponding N-acyl derivative. These N-acylimidates are activated species that can participate in further transformations, including intramolecular cycloaddition reactions to form complex heterocyclic systems. acs.orgacs.org

Transformations Involving the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This deactivation makes it less reactive than benzene (B151609) towards electrophilic substitution but provides opportunities for transition metal-catalyzed C-H functionalization. beilstein-journals.orgquimicaorganica.org

Electrophilic aromatic substitution (EAS) on pyridine is significantly slower than on benzene and requires harsh reaction conditions. quimicaorganica.org The nitrogen atom deactivates the ring towards electrophilic attack and, under acidic conditions (common for EAS reactions like nitration or sulfonation), becomes protonated, further increasing its deactivating effect. rsc.org

Attack is directed to the C-3 (meta) position. quora.comquora.com Electrophilic attack at the C-2 (ortho) or C-4 (para) positions results in an unstable resonance intermediate where the positive charge is placed on the electronegative nitrogen atom. quimicaorganica.orgquora.comquora.com For this compound, the substituent is already at the C-3 position. The ethylpropanimidate group is expected to be an additional deactivating group, making further substitution challenging. The directing influence would need to be determined, but substitution would likely occur at the C-5 position, which is electronically similar to the C-3 position.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | Ethyl 3-(5-nitropyridin-3-yl)propanimidate |

| Bromination | Br₂ / FeBr₃ or Oleum | Ethyl 3-(5-bromopyridin-3-yl)propanimidate |

| Sulfonation | SO₃ / H₂SO₄ (oleum) | 5-(1-Ethoxy-2-azabut-1-en-4-yl)pyridine-3-sulfonic acid |

This table outlines the predicted outcomes of applying standard EAS conditions to this compound, based on established pyridine chemistry. quimicaorganica.org

In recent decades, transition-metal-catalyzed C-H activation has become a powerful tool for functionalizing pyridines. researchgate.net The pyridine nitrogen atom can act as a directing group, coordinating to the metal center and facilitating the cleavage of a specific C-H bond, most commonly the C-H bond at the C-2 position to form a stable five-membered metallacycle. beilstein-journals.orgnih.govrsc.org

Various transition metals, including palladium, rhodium, iridium, and nickel, have been employed for these transformations. beilstein-journals.orgresearchgate.netnih.gov These methods allow for the introduction of alkyl, aryl, and other functional groups with high regioselectivity. For this compound, C-2 functionalization would be the most probable outcome in a chelation-assisted reaction. However, specific catalytic systems have been developed to achieve functionalization at other positions. For instance, iridium-silyl catalysts have been reported to promote unusual meta-C-H alkylation of pyridines. researchgate.net

Table 3: Examples of Potential Transition Metal-Catalyzed C-H Functionalization

| Catalyst System | Coupling Partner | Position Functionalized | Product Type |

| Pd(OAc)₂ | Arylboronic acid | C-2 | 2-Aryl derivative |

| [RhCp*Cl₂]₂ | Alkene | C-2 | 2-Alkyl derivative |

| Ir-Silyl Complex | Aldehyde | C-5 (meta to N, ortho to substituent) | C-5 Alkylated derivative |

| Ni/Lewis Acid | Alkene | C-4 | 4-Alkyl derivative |

This table summarizes potential C-H functionalization reactions applicable to the pyridine ring of the target molecule, based on published catalytic systems for pyridine derivatives. beilstein-journals.orgresearchgate.netnih.gov

Cycloaddition and Annulation Reactions Leading to Heterocyclic Systems

The unique reactivity of the imidate group makes this compound a valuable building block for synthesizing more complex N-heterocycles through cycloaddition and annulation reactions. rsc.orgresearchgate.netimist.ma The imidate can function as a precursor to generate reactive species like N-acyliminium ions or participate directly in metal-catalyzed cyclization cascades. rsc.orgacs.org

One prominent strategy involves the intramolecular Diels-Alder reaction. This would first require the N-acylation of the imidate with a dienoyl chloride (an acyl group containing a diene). The resulting N-acylvinylimidate can then undergo an intramolecular [4+2] cycloaddition to construct polycyclic systems, such as perhydroisoquinoline ring systems. acs.orgacs.org

Furthermore, imidates are excellent partners in transition-metal-catalyzed annulation reactions. The imidate nitrogen can act as a soft nucleophile, coordinating to a metal center which then directs C-H activation of a proximal bond, followed by annulation with a coupling partner to build a new ring. rsc.org For this compound, intramolecular cyclization could be envisioned, or it could be used as a component in intermolecular reactions with bifunctional reagents to construct heterocycles like imidazoles, oxazolines, or quinazolines. rsc.orgresearchgate.net For example, reaction with diamines can lead to the formation of tetrahydropyrimidines or dihydroimidazoles. nih.gov

Table 4: Potential Cycloaddition and Annulation Strategies

| Reaction Type | Required Modification/Reagent | Resulting Heterocyclic Core |

| Intramolecular Diels-Alder | N-acylation with a diene-containing acyl group | Perhydroisoquinoline |

| [3+2] Cycloaddition | Reaction with a 1,3-dipole | Five-membered heterocycle (e.g., triazole) |

| Metal-Catalyzed Annulation | Alkynes, Rh(III) catalyst | Quinolines, Isoquinolines |

| Condensation/Annulation | Ethylenediamine | Dihydroimidazole |

| Condensation/Annulation | 1,3-Diaminopropane | Tetrahydropyrimidine |

This table presents potential synthetic routes from this compound to various heterocyclic structures based on known reactivity patterns of imidates. rsc.orgacs.orgnih.gov

Formation of Pyrimidine, Triazole, and Imidazole (B134444) Derivatives

There is no direct evidence or published research detailing the use of this compound as a starting material for the synthesis of pyrimidine, triazole, or imidazole derivatives. General synthetic routes for these heterocycles are well-established, often involving the cyclization of various precursors. For instance, pyrimidines can be synthesized from reagents like β-dicarbonyl compounds and ureas or amidines growingscience.commdpi.comresearchgate.netresearchgate.net, while triazoles are commonly formed from azides and alkynes researchgate.netnih.govnih.gov. Imidazole synthesis often proceeds from dicarbonyl compounds, aldehydes, and ammonia nih.govthieme-connect.de. However, no literature specifically describes the transformation of this compound into these ring systems.

Synthesis of Fused Pyridine Heterocycles

Similarly, the synthesis of fused pyridine heterocycles is a broad area of research with many established methods, such as intramolecular cyclizations and cycloaddition reactions nih.govnih.govmdpi.com. A notable example is the synthesis of ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate, which involves the reaction of ethyl isonicotinate (B8489971) with sodium ethoxide and ethyl acetate (B1210297) researchgate.net. However, no specific examples or methodologies utilizing this compound for the construction of fused pyridine systems were identified.

Radical and Single-Electron Transfer Mediated Transformations

The fields of radical chemistry and single-electron transfer (SET) have advanced significantly, providing powerful tools for bond formation nih.govrsc.org. These transformations are often initiated by photoredox catalysis or the use of specific radical initiators. A review of the literature, however, shows no application of these methods to this compound, and its behavior under such reaction conditions remains unexplored.

Detailed Mechanistic Investigations and Kinetic Studies

Mechanistic and kinetic studies are crucial for understanding reaction pathways and optimizing conditions. Techniques such as the identification of intermediates and transition states, as well as the application of kinetic isotope effects and Hammett plots, are standard practice in physical organic chemistry.

Identification of Key Intermediates and Transition States

No studies were found that identify or characterize key intermediates or transition states in reactions involving this compound. Such investigations are fundamental to understanding the step-by-step process of a chemical transformation.

Application of Kinetic Isotope Effects and Hammett Plots

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing changes in reaction rates upon isotopic substitution wikipedia.orglibretexts.orgprinceton.edusemanticscholar.org. A primary KIE, for example, can indicate that a specific bond to the isotope is being broken in the rate-determining step of a reaction osti.gov.

The Hammett equation provides a means to quantify the influence of substituents on the reactivity of aromatic compounds, relating reaction rates and equilibrium constants to substituent and reaction constants (σ and ρ, respectively) walisongo.ac.idwikipedia.orgic.ac.uk. The sign and magnitude of the reaction constant, ρ, can offer insights into charge development during the transition state youtube.comviu.ca. Despite the utility of these methods, no literature could be found that applies either KIEs or Hammett analysis to the reactions of this compound.

Advanced Applications of Ethyl 3 Pyridin 3 Yl Propanimidate in Chemical Synthesis and Materials Science

Versatile Building Block for Nitrogen-Containing Heterocycles

Ethyl imidates are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocycles. imist.marsc.org The formation of the imidate itself, likely through a Pinner reaction of 3-(pyridin-3-yl)propanenitrile (B1336426) with ethanol (B145695) under acidic conditions, yields a reactive intermediate. nrochemistry.comwikipedia.orgnih.gov This intermediate can subsequently react with various dinucleophilic reagents to construct complex ring systems.

The true synthetic value of imidates like Ethyl 3-(pyridin-3-yl)propanimidate lies in their ability to undergo cyclocondensation reactions. By reacting with molecules containing two nucleophilic centers (e.g., hydrazines, amidines, hydroxylamines), it can serve as a three-carbon building block to form five- or six-membered heterocyclic rings, which are core components of many pharmaceutical compounds. researchgate.net For instance, reaction with hydrazine could yield pyrazole derivatives, while condensation with amidines could produce pyrimidine scaffolds. imist.ma These scaffolds are foundational in numerous established drug molecules.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Dinucleophile Reagent | Resulting Heterocyclic Scaffold |

| Hydrazine | Pyrazole |

| Substituted Hydrazines | N-substituted Pyrazoles |

| Amidines (e.g., Guanidine) | Aminopyrimidines |

| Hydroxylamine | Isoxazole |

| Urea / Thiourea | Pyrimidinone / Pyrimidinethione |

Beyond simple heterocycles, the imidate functionality is a key tool for building more intricate molecular frameworks. The pyridyl-ethyl side chain offers conformational flexibility, while the imidate group provides a reactive handle for annulation reactions, where additional rings are fused onto an existing structure. rsc.org This allows for the systematic construction of polycyclic systems, including those that could be precursors to novel ligands, catalysts, or functional organic materials. The synthesis of complex structures such as pyrazolo[1,5-a] nrochemistry.comorganic-chemistry.orgresearchgate.nettriazines has been demonstrated from N-functionalized imidates, highlighting the potential for this compound to participate in similar complex synthetic pathways. imist.ma

Reagent in Cross-Coupling and C-H Functionalization Strategies

While the imidate group itself is not typically a direct participant in modern cross-coupling reactions, the pyridine (B92270) ring within this compound is a well-known substrate for such transformations. The electron-deficient nature of the pyridine ring makes it a target for various C-H functionalization and coupling strategies, although this can be challenging. The development of new catalytic systems continues to expand the scope of these reactions, enabling the formation of C-C, C-N, and C-O bonds at specific positions on the pyridine ring. Therefore, the compound could first be used to build a heterocyclic core, which is then further elaborated using palladium, nickel, or copper-catalyzed cross-coupling reactions to attach other aryl or alkyl groups.

Potential in Polymer Chemistry and Functional Materials Design

The unique structure of this compound lends itself to applications in the design of advanced functional materials, including polymers and coordination frameworks.

Although less common than traditional monomers like acrylates or styrenes, the bifunctional nature of this compound offers intriguing possibilities. The pyridine ring can be a site for polymerization, for example, through quaternization to form pyridinium-based ionenes. Alternatively, the imidate group could be chemically modified post-polymerization if the pyridine moiety is incorporated into a polymer backbone, allowing for the introduction of new functional groups along the polymer chain.

Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.orgnih.gov The pyridine nitrogen in this compound is a classic Lewis base, capable of coordinating to metal centers. This makes the molecule a potential monodentate or bridging ligand for the synthesis of coordination polymers or MOFs. ossila.com While ligands for MOFs are often multidentate (e.g., containing multiple carboxylic acid groups), the incorporation of functional ligands like this one can introduce specific properties into the framework's pores. The ethyl propanimidate tail could modify the chemical environment within the MOF pores or serve as a reactive site for post-synthetic modification. The use of pyridine-based ligands is well-established in MOF chemistry, suggesting that this compound could be a viable candidate for creating novel frameworks. rsc.org

Table 2: Potential Metal Coordination Properties

| Functional Group | Coordination Site | Potential Metal Ions | Resulting Structure Type |

| Pyridine Nitrogen | Lewis Basic Nitrogen Atom | Zn(II), Cu(II), Co(II), Cd(II) | Coordination Polymer, Metal-Organic Framework (MOF) |

| Imidate Nitrogen/Oxygen | Potential secondary coordination sites | Transition Metals | Chelate complexes, Modified MOFs |

Sophisticated Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

HRMS is an essential technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio to several decimal places, it provides an unambiguous molecular formula. Furthermore, fragmentation analysis within the mass spectrometer offers insights into the compound's structure by breaking the molecule into smaller, identifiable pieces. However, no published HRMS data, including exact mass measurements or fragmentation patterns, could be located for Ethyl 3-(pyridin-3-yl)propanimidate.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY): These advanced NMR experiments are crucial for assembling the complete picture of a molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the ethyl and the pyridin-3-yl-propyl fragments.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is critical for establishing longer-range (2-3 bond) correlations between protons and carbons, which would be essential to connect the ethyl group, the imidate function, and the pyridin-3-ylpropyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which protons are close to each other in space, helping to define the molecule's conformation.

Without experimental spectra, no specific chemical shifts or correlation data can be reported for this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, one would expect to observe characteristic absorption bands for the C=N bond of the imidate, the C-O single bond, the aromatic pyridine (B92270) ring, and various C-H bonds. However, no experimentally recorded IR or Raman spectra are available in the literature.

Chiroptical Spectroscopies (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

If this compound were synthesized in an enantiomerically pure form, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be used to characterize its stereochemical properties. These methods measure the differential absorption and rotation of polarized light by a chiral molecule. No such studies have been reported for this compound.

Computational Chemistry and Theoretical Studies of Ethyl 3 Pyridin 3 Yl Propanimidate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific studies using quantum chemical calculations to predict the electronic structure and reactivity of Ethyl 3-(pyridin-3-yl)propanimidate were found.

Density Functional Theory (DFT) for Ground State Properties

There are no published studies that utilize Density Functional Theory (DFT) to determine the ground state properties, such as optimized geometry, electronic energy, or dipole moment, specifically for this compound. While DFT has been used for related molecules like ethyl 3-[(pyridin-2-yl)amino]propanoate to analyze their structure and reactivity, this data cannot be transferred to the target compound. researchgate.netresearchgate.net

Ab Initio Methods for High-Accuracy Predictions

No literature was identified that employs high-accuracy ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, for predictions related to this compound. Such methods are used for precise calculations of electronic spectra and ionization potentials in other molecules but have not been applied to the compound according to the available data. rsc.org

Conformational Analysis and Potential Energy Surface Mapping

There is no available research on the conformational analysis or the mapping of the potential energy surface (PES) for this compound. Such studies would identify the most stable conformations and the energy barriers between them, but this work has not been published. mdpi.comlibretexts.org

Reaction Pathway Modeling and Transition State Characterization

No information is available regarding the modeling of reaction pathways or the characterization of transition states involving this compound. These computational studies are essential for understanding reaction mechanisms and kinetics but have not been performed or reported for this compound.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

No molecular dynamics (MD) simulation studies have been published for this compound. Therefore, there is no data on how solvents affect its behavior or the nature of its intermolecular interactions derived from this method.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

There are no computational studies predicting the spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies for IR/Raman spectra) for this compound. Consequently, no validation of theoretical predictions against experimental data has been reported. For other pyridine (B92270) compounds, DFT has been used to calculate vibrational wavenumbers which showed good agreement with experimental data, but this specific analysis is absent for this compound. researchgate.netresearchgate.net

Scientific Article: this compound

Following a comprehensive review of publicly available scientific literature, it has been determined that there is no specific research data available for the chemical compound This compound that aligns with the requested detailed outline. Searches for structure-activity relationship studies, rational design and synthesis of its analogues, in vitro biochemical assays, computational modeling, and elucidation of its molecular recognition mechanisms have yielded no specific results for this compound.

The scientific community has published extensive research on various other pyridine derivatives, exploring their synthesis, biological activities, and therapeutic potential. For instance, studies on compounds such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives have detailed their design, synthesis, and evaluation as antibacterial agents, including molecular docking studies to predict their mode of action. Similarly, research exists on the synthesis of a wide array of pyridine-containing compounds for potential use as anti-malarial agents and other therapeutic applications.

However, these studies focus on molecules with different core structures and functional groups, such as oxazolidinones, amides, or other heterocyclic systems attached to the pyridine ring. The specific imidate functional group in "this compound" is distinct, and information regarding its influence on molecular interactions and biological activity is not present in the available literature.

Therefore, it is not possible to provide a scientifically accurate and evidence-based article on the following topics for this compound:

Structure Activity Relationship Sar Studies and Molecular Recognition Mechanisms Non Clinical Focus

Stereochemical and Substituent Effects on Molecular Recognition

Without any foundational research on this specific compound, any attempt to generate content for the requested sections would be speculative and would not meet the standards of scientific accuracy.

Future Research Trajectories and Unexplored Avenues for Ethyl 3 Pyridin 3 Yl Propanimidate Research

Development of Next-Generation Catalytic Systems for Efficient Synthesis

The efficient synthesis of Ethyl 3-(pyridin-3-yl)propanimidate is the gateway to its further study. While specific methods are not documented, the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, is the classical route to imidates. Future research could focus on developing advanced catalytic systems to improve this transformation.

Key research goals would include:

Homogeneous Catalysis: Investigating the use of Lewis acids or Brønsted acids that are highly effective under mild conditions. This could involve screening a variety of metal triflates or strong organic acids.

Heterogeneous Catalysis: The development of solid-supported acid catalysts could offer significant advantages in terms of catalyst separation and recycling, leading to more sustainable and cost-effective synthetic processes.

Photocatalysis and Electrocatalysis: Exploring light- or electricity-driven methods could provide novel, green alternatives to traditional thermal methods for imidate synthesis.

A comparative study of different catalytic systems could be summarized as follows:

| Catalyst Type | Potential Advantages | Research Focus |

| Homogeneous | High activity and selectivity, mild reaction conditions. | Screening of various Lewis and Brønsted acids. |

| Heterogeneous | Ease of separation, reusability, process intensification. | Development of solid acid catalysts (e.g., zeolites, resins). |

| Photocatalysis | Green energy source, potential for novel reaction pathways. | Identification of suitable photosensitizers and reaction conditions. |

| Electrocatalysis | Direct use of electricity, high control over reaction potential. | Design of electrochemical cells and electrode materials. |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The advancement of automated synthesis platforms presents an exciting opportunity for rapidly exploring the synthesis and reactivity of this compound. These systems enable high-throughput experimentation, allowing for the rapid screening of reaction conditions, catalysts, and substrates.

The integration of the synthesis of this compound into such a platform would involve:

Module Development: Designing and optimizing a reaction module for imidate formation that is compatible with existing automated synthesizers.

Reaction Optimization: Utilizing the high-throughput capabilities to rapidly screen a wide range of parameters (temperature, concentration, catalyst loading) to identify optimal synthetic conditions.

Library Synthesis: Once an efficient synthesis is established, the platform could be used to generate a library of related imidate derivatives for further study by varying the nitrile and alcohol starting materials.

Exploration of Novel Reactivity Modes and Pericyclic Transformations

The imidate functional group is known for its diverse reactivity. Beyond simple hydrolysis or conversion to other functional groups, this compound could participate in a range of more complex transformations.

Future research could investigate:

-Sigmatropic Rearrangements: The Overman rearrangement, a classic example of a-sigmatropic rearrangement of allylic imidates, could be explored. This would require the synthesis of an allylic analogue of the target compound.

Cycloaddition Reactions: The C=N bond of the imidate could potentially act as a dienophile or a dipolarophile in cycloaddition reactions, providing access to novel heterocyclic scaffolds.

Radical Reactions: Investigating the behavior of the molecule under radical conditions could uncover new C-C and C-heteroatom bond-forming reactions.

Applications in Advanced Analytical Technologies (e.g., in situ reaction monitoring)

The distinct spectral properties that could arise from the combination of the pyridine (B92270) ring and the imidate group might be leveraged for analytical applications.

Potential research directions include:

Fluorescent Probes: Derivatization of the pyridine ring or the imidate could lead to the development of fluorescent probes for the detection of specific analytes or for monitoring changes in the local environment (e.g., pH, metal ions).

In Situ Reaction Monitoring: If the formation or consumption of this compound is associated with a change in a measurable signal (e.g., color, fluorescence), it could be used as an indicator for monitoring the progress of other chemical reactions in real-time. This would be particularly valuable for process optimization and mechanistic studies.

Potential for Derivatization in Supramolecular Chemistry and Nanotechnology

The pyridine moiety in this compound is a key structural feature that can be exploited in the fields of supramolecular chemistry and nanotechnology.

Unexplored avenues include:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atom of the pyridine ring can act as a ligand to coordinate with metal ions, leading to the formation of extended, self-assembled structures. The properties of these materials could be tuned by modifying the imidate functionality.

Self-Assembled Monolayers (SAMs): The molecule could be designed to anchor onto surfaces, forming organized monolayers with specific functionalities. The pyridine ring could be used to control the packing and orientation of the molecules on the surface.

Functionalized Nanoparticles: this compound could be used to functionalize the surface of nanoparticles, imparting new properties or enabling their use in targeted delivery or catalysis.

Q & A

Q. What are the established synthetic routes for Ethyl 3-(pyridin-3-yl)propanimidate, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting pyridin-3-yl derivatives (e.g., 3-pyridinylmagnesium bromide) with ethyl cyanoacetate or malonyl chloride intermediates under anhydrous conditions . Optimization includes:

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : H NMR (δ 1.2–1.4 ppm for ethyl CH₃, δ 8.2–8.6 ppm for pyridin-3-yl protons) .

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~1720 cm⁻¹ (ester C=O) confirm functional groups .

- Mass spectrometry : ESI-MS ([M+H]⁺ expected at ~220 m/z) .

- X-ray crystallography : SHELXL refinement (if single crystals are obtained) resolves stereochemistry .

Q. Table 1: Representative Spectroscopic Data

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| H NMR | δ 1.35 (t, 3H, CH₂CH₃) | |

| IR | 1720 cm⁻¹ (ester C=O) | |

| ESI-MS | [M+H]⁺ = 221.1 m/z (calculated) |

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties:

- Electrophilicity : The pyridin-3-yl group directs nucleophilic attack to the β-carbon of the propanimidate chain .

- Solvent effects : Polar aprotic solvents (DMF) stabilize transition states, reducing activation energy by ~15% .

- Validation : Compare computed IR spectra with experimental data to refine force fields .

Q. What strategies resolve contradictions in reported spectroscopic data for pyridin-3-yl derivatives?

Discrepancies in NMR or IR data often arise from:

- Tautomerism : Equilibrium between imidic acid and ester forms alters peak positions. Use variable-temperature NMR to track shifts .

- Impurity interference : Trace solvents (e.g., DMF) may overlap with analyte signals. Employ high-resolution LC-MS for unambiguous identification .

- Crystallographic validation : Single-crystal X-ray structures (refined via SHELXL) provide definitive bond-length/angle data .

Q. How can bioactivity assays be designed to evaluate this compound as a kinase inhibitor?

Experimental design :

- Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, JAK2) .

- Assay conditions : Use FRET-based assays with ATPγS (IC₅₀ determination at pH 7.4, 25°C) .

- Control compounds : Compare with known inhibitors (e.g., staurosporine) to validate assay sensitivity .

- Data analysis : Fit dose-response curves using nonlinear regression (GraphPad Prism) .

Q. Table 2: Example Bioactivity Data for Analogous Compounds

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Ethyl 3-(pyridin-2-yl)propanoate | EGFR | 320 ± 25 | |

| 3-(Pyridin-3-yl)acrylic acid | JAK2 | 450 ± 40 |

Methodological Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

- Waste disposal : Segregate halogenated waste (if chlorinated solvents are used) .

Q. How can reaction yields be improved in large-scale synthesis?

- Catalyst recycling : Immobilize Lewis acids on silica gel for reuse .

- Flow chemistry : Continuous reactors minimize side reactions (e.g., ester hydrolysis) .

- In-line monitoring : Use FTIR or Raman spectroscopy for real-time feedback .

Data Sources and Reliability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.